molecular formula C11H12N2O2 B2392251 1H-Indazole-5-carboxylic acid, 3-propyl- CAS No. 1197943-57-9

1H-Indazole-5-carboxylic acid, 3-propyl-

Cat. No. B2392251
CAS RN: 1197943-57-9
M. Wt: 204.229
InChI Key: NYATZKHOQZWOJM-UHFFFAOYSA-N
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Description

1H-Indazole-5-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of 1H-Indazole-5-carboxylic acid and similar compounds has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-5-carboxylic acid is represented by the SMILES string OC(=O)c1ccc2[nH]ncc2c1 . This indicates the presence of a carboxylic acid group attached to an indazole ring .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

1H-Indazole-5-carboxylic acid is a powder with a melting point of 318-322 °C . It has an assay of 97% .

Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of medicinal applications of indazole-containing heterocyclic compounds, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that future research may continue to explore new synthesis methods and potential applications of these compounds .

properties

IUPAC Name

3-propyl-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYATZKHOQZWOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C=C(C=CC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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